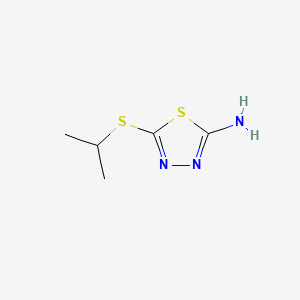

5-(Isopropylsulfanyl)-1,3,4-thiadiazol-2-amine

Descripción general

Descripción

5-(Isopropylsulfanyl)-1,3,4-thiadiazol-2-amine is a heterocyclic organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The presence of the isopropylsulfanyl group further enhances its chemical reactivity and potential for diverse applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Isopropylsulfanyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with isopropyl isothiocyanate, followed by cyclization in the presence of an oxidizing agent such as hydrogen peroxide or bromine. The reaction is usually carried out in a solvent like ethanol or acetonitrile at elevated temperatures to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Análisis De Reacciones Químicas

Synthetic Pathways and Precursor Reactivity

The synthesis of 5-(isopropylsulfanyl)-1,3,4-thiadiazol-2-amine is inferred from methods used for analogous 1,3,4-thiadiazole derivatives. Key steps include:

- Cyclization of thiosemicarbazides : Thiosemicarbazide derivatives react with carboxylic acids or acid chlorides under dehydrating agents (e.g., polyphosphate ester or H₂SO₄) to form the thiadiazole core .

- Functionalization at position 5 : The isopropylsulfanyl group is introduced via nucleophilic substitution or oxidative coupling. For example, thiol-containing intermediates may react with isopropyl halides under basic conditions .

Reactions at the Amino Group (Position 2)

The primary amine at position 2 is highly reactive, enabling:

- Diazotization and azo coupling :

- Schiff base formation : Reacts with aldehydes/ketones to yield imine derivatives, useful in coordination chemistry .

Reactivity of the Isopropylsulfanyl Group (Position 5)

The sulfur atom in the isopropylsulfanyl moiety participates in:

- Oxidation :

- Nucleophilic substitution :

Ring-Modification Reactions

The 1,3,4-thiadiazole core undergoes:

- Electrophilic substitution : Limited due to electron-deficient nature, but halogenation (e.g., Cl₂/FeCl₃) occurs at position 5 if deactivated groups are absent .

- Ring-opening reactions :

Coordination Chemistry

The amino and sulfanyl groups act as ligands for metal complexes:

- Transition metal complexes :

Biological Activity and Derivatization

Derivatives exhibit antimicrobial and antiviral properties:

- Antifungal activity : MIC values range from 32.6 μg/mL (comparable to itraconazole) .

- Structure-activity relationship : Electron-withdrawing groups (e.g., –NO₂) enhance bioactivity .

Data Tables

Table 1. Key Synthetic Reactions and Yields

Table 2. Biological Activity of Analogues

| Derivative | Microbial Target | MIC (μg/mL) | Reference |

|---|---|---|---|

| 5-(p-Nitrophenyl)thiadiazole | Candida albicans | 32.6 | |

| 5-Methylthio-thiadiazole | Staphylococcus aureus | 45.2 |

Aplicaciones Científicas De Investigación

Antimicrobial Activity

- Mechanism of Action : Thiadiazole derivatives, including 5-(Isopropylsulfanyl)-1,3,4-thiadiazol-2-amine, exhibit antimicrobial properties primarily through their ability to inhibit bacterial growth. The presence of thiol groups and other functional moieties enhances their efficacy against various pathogens.

-

Case Studies :

- A study demonstrated that derivatives of 1,3,4-thiadiazole showed significant activity against Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values as low as 0.03 mg/mL for some compounds .

- Another series of compounds demonstrated moderate to significant antibacterial activity against Gram-positive and Gram-negative bacteria, with MIC values outperforming standard antibiotics like chloramphenicol in certain instances .

| Pathogen | Compound Tested | MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | This compound | 0.03 |

| Bacillus subtilis | This compound | 0.03 |

| E. coli | Various thiadiazole derivatives | 31.25 |

Anticancer Activity

- Cytotoxic Effects : Research has indicated that various thiadiazole derivatives possess cytotoxic properties against cancer cell lines. The compound's structure allows for interactions with cellular targets involved in cancer progression.

-

Case Studies :

- A study identified that certain 1,3,4-thiadiazole derivatives exhibited significant in vitro antitumor activities against breast cancer cell lines (MDA-MB-231) with IC50 values lower than those of cisplatin .

- Another investigation highlighted the potential of modified thiadiazoles in inhibiting the growth of mycobacterial strains related to tuberculosis, showcasing their broader therapeutic applications .

| Cancer Cell Line | Compound Tested | IC50 (μM) |

|---|---|---|

| MDA-MB-231 | N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amine | 3.3 |

| HEK293T | N-benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazole-2-amine | 33.74 |

Anti-inflammatory Properties

- Inflammation Modulation : Thiadiazole derivatives have shown promise in modulating inflammatory responses through various pathways, including inhibition of pro-inflammatory cytokines.

- Case Studies :

Mecanismo De Acción

The mechanism of action of 5-(Isopropylsulfanyl)-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets. In biological systems, it can bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, its antimicrobial activity is attributed to its ability to disrupt cell membrane integrity, leading to cell lysis. In cancer cells, it may inhibit specific signaling pathways, inducing apoptosis or cell cycle arrest.

Comparación Con Compuestos Similares

Similar Compounds

5-(Isopropylsulfanyl)-4-methyl-1,2,3-thiadiazole: Similar in structure but with a different substitution pattern on the thiadiazole ring.

5-(Isopropylsulfanyl)-1,2,4-thiadiazole: Differing in the position of nitrogen atoms within the ring.

Uniqueness

5-(Isopropylsulfanyl)-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern and the presence of the isopropylsulfanyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Actividad Biológica

5-(Isopropylsulfanyl)-1,3,4-thiadiazol-2-amine is a compound belonging to the class of 1,3,4-thiadiazole derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant research findings.

1. Structural Characteristics

The molecular formula for this compound is . The structure features a thiadiazole ring with an isopropylsulfanyl group at the C-5 position and an amino group at the C-2 position. This unique arrangement contributes to its biological properties.

2. Anticancer Activity

Research indicates that various 1,3,4-thiadiazole derivatives exhibit significant anticancer activity. For instance:

- A study demonstrated that compounds with similar structures showed inhibitory effects on several cancer cell lines. For example, compounds with IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 0.28 to 10 μg/mL against human cancer cell lines such as HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer) were reported .

- Specifically, derivatives of thiadiazoles have been shown to induce apoptosis in cancer cells without causing cell cycle arrest, suggesting a potential mechanism of action that could be applicable to this compound .

Table 1: Anticancer Activity of Thiadiazole Derivatives

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| Compound A | HCT116 | 3.29 |

| Compound B | H460 | 10 |

| Compound C | MCF-7 | 0.28 |

3. Antimicrobial Properties

Numerous studies have highlighted the antimicrobial potential of thiadiazole derivatives:

- A series of synthesized thiadiazoles were tested against both Gram-positive and Gram-negative bacteria. Compounds similar to this compound exhibited significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with some compounds showing minimum inhibitory concentrations (MIC) lower than standard antibiotics .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Compound A | S. aureus | 32.6 |

| Compound B | E. coli | 47.5 |

| Compound C | Pseudomonas aeruginosa | 62.5 |

4. Anti-inflammatory Activity

In addition to anticancer and antimicrobial effects, thiadiazole derivatives have been explored for their anti-inflammatory properties:

- Compounds based on the thiadiazole scaffold have shown promise as cyclooxygenase-2 (COX-2) inhibitors in various assays. This suggests potential applications in treating inflammatory diseases .

The mechanisms underlying the biological activities of thiadiazoles are multifaceted:

- Cytotoxicity : Thiadiazoles may inhibit DNA and RNA synthesis in cancer cells while sparing normal cells.

- Antimicrobial Action : The presence of sulfur in the thiadiazole ring enhances interaction with bacterial membranes or enzymes critical for bacterial survival.

Propiedades

IUPAC Name |

5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3S2/c1-3(2)9-5-8-7-4(6)10-5/h3H,1-2H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCMMKDSALYWVRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50342705 | |

| Record name | 5-[(Propan-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30062-47-6 | |

| Record name | 5-[(1-Methylethyl)thio]-1,3,4-thiadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30062-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[(Propan-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.